nAChR α3β4 Subtype Agonist Potency: (+)-N-Methylallosedridine vs. Other Piperidine Alkaloids
(+)-N-Methylallosedridine demonstrates measurable, albeit low-potency, agonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), a key target in neuropharmacology [1]. In a functional assay using recombinant human α3β4 cell lines, it exhibited an EC50 of 7,000 nM (7.0 µM). This activity provides a benchmark for comparing the effects of structural modifications on the piperidine alkaloid scaffold. For instance, structurally related piperidine derivatives optimized for nAChR activity have been reported with potencies in the nanomolar range, highlighting the significant impact of specific substitutions and stereochemistry .
| Evidence Dimension | Functional Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 7,000 nM (7.0 µM) |
| Comparator Or Baseline | Optimized synthetic piperidine α4β2 potentiators (e.g., from Albrecht et al., 2008) achieving nanomolar potency |
| Quantified Difference | At least a 100-fold difference in potency compared to optimized leads. |
| Conditions | Agonist functional assay on recombinant human α3β4 nAChR expressed in HEK cells. |
Why This Matters
This data establishes a baseline for SAR studies, allowing researchers to quantify the functional consequence of modifying the (+)-N-Methylallosedridine scaffold to develop more potent or selective nAChR ligands.
- [1] BindingDB: BDBM50369150, EC50 = 7.0E+3 nM for human α3β4 nAChR agonist function. View Source
